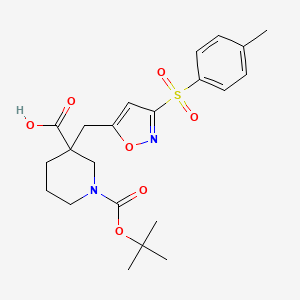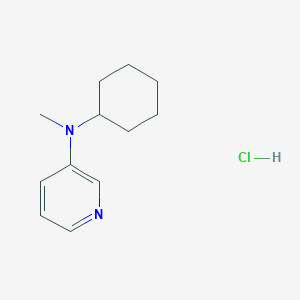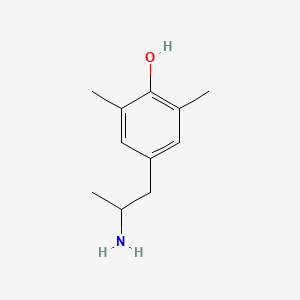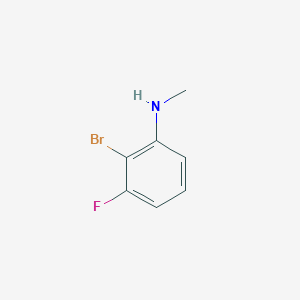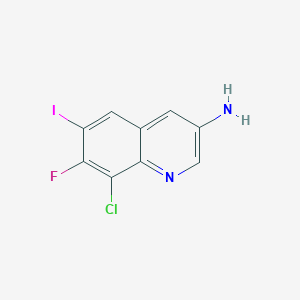
3-Amino-8-chloro-7-fluoro-6-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline involves several steps, typically starting with the functionalization of the quinoline ring. Common synthetic routes include:
Cyclization and Cycloaddition Reactions: These methods are often used to construct the quinoline ring system.
Halogenation: Introduction of halogen atoms (chlorine, fluorine, iodine) into the quinoline ring is achieved through various halogenation reactions.
Nucleophilic Substitution: This method involves the displacement of halogen atoms with nucleophiles to introduce amino groups.
Industrial production methods often employ transition metal-catalyzed reactions and green chemistry principles to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
3-Amino-8-chloro-7-fluoro-6-iodoquinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with various nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . Major products formed from these reactions include substituted quinolines and quinoline derivatives .
Aplicaciones Científicas De Investigación
3-Amino-8-chloro-7-fluoro-6-iodoquinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The presence of halogen atoms enhances its binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
3-Amino-8-chloro-7-fluoro-6-iodoquinoline can be compared with other halogenated quinolines, such as:
3-Aminoquinoline: Lacks halogen atoms, making it less reactive and less biologically active.
7-Fluoroquinoline: Contains only a fluorine atom, which provides different biological properties compared to the multi-halogenated this compound.
8-Chloroquinoline: Contains only a chlorine atom, which affects its reactivity and biological activity differently.
The unique combination of halogen atoms in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H5ClFIN2 |
|---|---|
Peso molecular |
322.50 g/mol |
Nombre IUPAC |
8-chloro-7-fluoro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H5ClFIN2/c10-7-8(11)6(12)2-4-1-5(13)3-14-9(4)7/h1-3H,13H2 |
Clave InChI |
VHSMIUOGKOKJSD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=C(C2=NC=C1N)Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


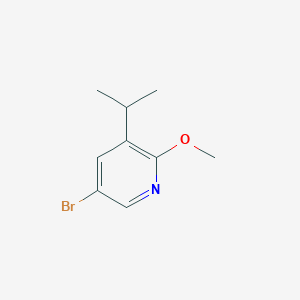

![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)

![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)

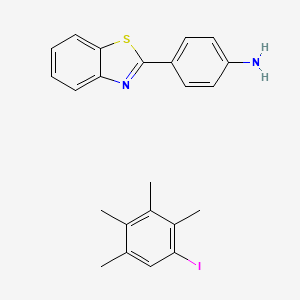
![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
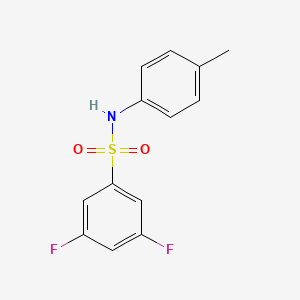
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
